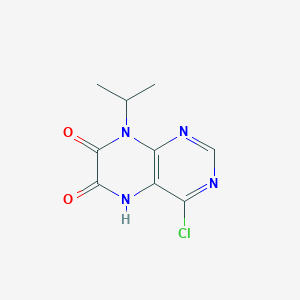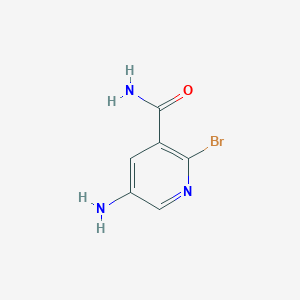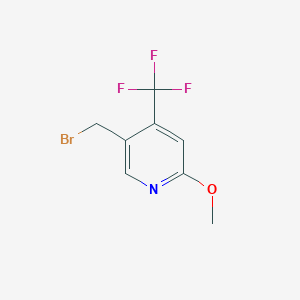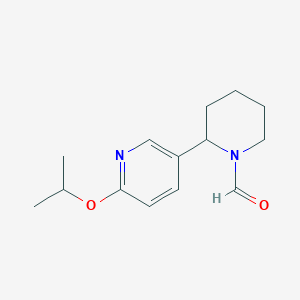![molecular formula C13H10N2O3 B15230400 5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B15230400.png)
5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both benzoxazole and pyrrole moieties Benzoxazole is known for its wide range of biological activities, while pyrrole is a fundamental structure in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazole ring, followed by the construction of the pyrrole ring
Benzoxazole Formation: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Pyrrole Formation: The pyrrole ring can be constructed via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole share the benzoxazole moiety and exhibit similar biological activities.
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole share the pyrrole ring and are used in various chemical and biological applications.
Uniqueness
5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of benzoxazole and pyrrole rings in a single molecule, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
5-(1,3-benzoxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3/c1-7-4-10(15-12(7)13(16)17)8-2-3-9-11(5-8)18-6-14-9/h2-6,15H,1H3,(H,16,17) |
InChI 键 |
KHNWTKRXHHJJED-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1)C2=CC3=C(C=C2)N=CO3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


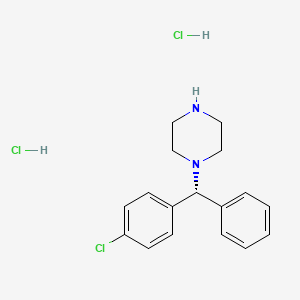
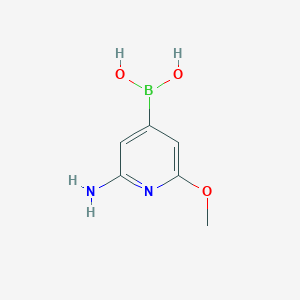
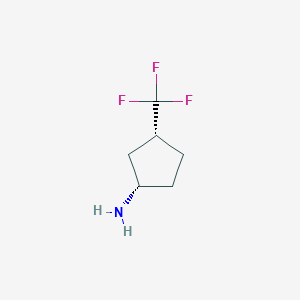
![7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15230353.png)
![(3S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15230356.png)
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)
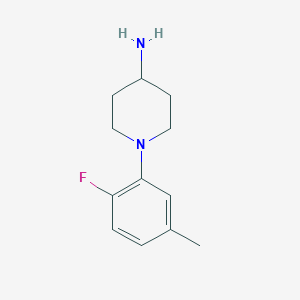

![1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one](/img/structure/B15230404.png)

